molecular formula C15H11Cl2N3OS B2551421 3-[(2,3-dichlorophenoxy)methyl]-4-phenyl-1H-1,2,4-triazole-5-thione CAS No. 791717-22-1

3-[(2,3-dichlorophenoxy)methyl]-4-phenyl-1H-1,2,4-triazole-5-thione

Cat. No.: B2551421
CAS No.: 791717-22-1
M. Wt: 352.23
InChI Key: LTKIOFWJASBYKO-UHFFFAOYSA-N
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Description

3-[(2,3-dichlorophenoxy)methyl]-4-phenyl-1H-1,2,4-triazole-5-thione is a useful research compound. Its molecular formula is C15H11Cl2N3OS and its molecular weight is 352.23. The purity is usually 95%.
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Scientific Research Applications

Corrosion Inhibition

Triazole derivatives, including 4H-1,2,4-triazole compounds, have been extensively studied for their corrosion inhibition properties. These compounds are effective in protecting mild steel against corrosion in hydrochloric acid solutions. The effectiveness of these inhibitors is attributed to the adsorption of the triazole derivatives on the steel surface, which follows the Langmuir isotherm model. The inhibitory behavior is significantly influenced by the molecular structure and substituents of the triazole compounds, with certain derivatives achieving up to 99.6% inhibition efficiency (Bentiss et al., 2007).

Antimicrobial and Antifungal Activities

Triazole derivatives have also been synthesized and evaluated for their antimicrobial and antifungal activities. The structural modification of these compounds, such as the introduction of different substituents, has been shown to significantly influence their biological activity. Some derivatives have demonstrated potent anti-inflammatory activities as well as promising molluscicidal activities (El Shehry et al., 2010). Additionally, novel N2-hydroxymethyl and N2-aminomethyl derivatives of triazole-thiones have shown antibacterial activity against both Gram-positive and Gram-negative bacterial strains (Plech et al., 2011).

Electrochemical Behavior

The electrochemical behavior of thiotriazoles has been studied in aqueous-alcoholic media, revealing insights into the oxidation processes of these compounds. Such studies contribute to understanding the electrochemical properties of triazole derivatives, which could have implications for their applications in various fields, including corrosion inhibition and sensor development (Fotouhi et al., 2002).

Protective Effects Against Oxidative Stress

Research has explored the protective effects of thiazolo[3,2-b]-1,2,4-triazoles against ethanol-induced oxidative stress in mouse brain and liver. Certain derivatives were effective in ameliorating peroxidative injury, suggesting potential applications in protecting against oxidative stress (Aktay et al., 2005).

Synthesis and Characterization

The synthesis and characterization of triazole derivatives have been a significant area of research, with studies focusing on environmentally benign processes and the investigation of their structural properties. Such research not only contributes to the development of new compounds with potential applications in various domains but also enhances the understanding of their physicochemical characteristics (Yang et al., 2006).

Properties

IUPAC Name

3-[(2,3-dichlorophenoxy)methyl]-4-phenyl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11Cl2N3OS/c16-11-7-4-8-12(14(11)17)21-9-13-18-19-15(22)20(13)10-5-2-1-3-6-10/h1-8H,9H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTKIOFWJASBYKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NNC2=S)COC3=C(C(=CC=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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